Crocin II Crocin II Beta-D-gentiobiosyl beta-D-glucosyl crocetin is a diester resulting from the formal condensation of the carboxylic acid group of beta-D-gentiobiosyl crocetin with the anomeric hydroxy group of beta-D-glucopyranose. It is a beta-D-glucoside and a diester.
Crocetin gentiobiosylglucosyl ester is a natural product found in Gardenia jasminoides and Crocus sativus with data available.
Brand Name: Vulcanchem
CAS No.: 55750-84-0
VCID: VC21343032
InChI: InChI=1S/C38H54O19/c1-18(11-7-13-20(3)34(50)56-37-32(48)29(45)26(42)23(16-40)54-37)9-5-6-10-19(2)12-8-14-21(4)35(51)57-38-33(49)30(46)27(43)24(55-38)17-52-36-31(47)28(44)25(41)22(15-39)53-36/h5-14,22-33,36-49H,15-17H2,1-4H3/b6-5+,11-7+,12-8+,18-9+,19-10+,20-13+,21-14+/t22-,23-,24-,25-,26-,27-,28+,29+,30+,31-,32-,33-,36-,37+,38+/m1/s1
SMILES:
Molecular Formula: C38H54O19
Molecular Weight: 814.8 g/mol

Crocin II

CAS No.: 55750-84-0

Cat. No.: VC21343032

Molecular Formula: C38H54O19

Molecular Weight: 814.8 g/mol

* For research use only. Not for human or veterinary use.

Crocin II - 55750-84-0

CAS No. 55750-84-0
Molecular Formula C38H54O19
Molecular Weight 814.8 g/mol
IUPAC Name 1-O-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 16-O-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] (2E,4E,6E,8E,10E,12E,14E)-2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedioate
Standard InChI InChI=1S/C38H54O19/c1-18(11-7-13-20(3)34(50)56-37-32(48)29(45)26(42)23(16-40)54-37)9-5-6-10-19(2)12-8-14-21(4)35(51)57-38-33(49)30(46)27(43)24(55-38)17-52-36-31(47)28(44)25(41)22(15-39)53-36/h5-14,22-33,36-49H,15-17H2,1-4H3/b6-5+,11-7+,12-8+,18-9+,19-10+,20-13+,21-14+/t22-,23-,24-,25-,26-,27-,28+,29+,30+,31-,32-,33-,36-,37+,38+/m1/s1
Standard InChI Key CZSBHMFVVLYIQQ-DRVLGOCHSA-N
Isomeric SMILES C/C(=C\C=C\C=C(/C)\C=C\C=C(/C)\C(=O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O)/C=C/C=C(\C)/C(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O
Canonical SMILES CC(=CC=CC=C(C)C=CC=C(C)C(=O)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)O)C=CC=C(C)C(=O)OC3C(C(C(C(O3)CO)O)O)O

Crocin II is a highly valued water-soluble carotenoid, primarily found in plants like saffron (Crocus sativus L.) and Gardenia jasminoides. It is known for its vibrant color and pharmacological properties, making it a significant compound in both the food industry and medical research. This article aims to delve into the properties, applications, and research findings related to Crocin II.

Anti-Inflammatory Effects

Research has shown that crocins, including Crocin II, can reduce inflammatory markers and improve conditions associated with inflammation. For instance, studies on patients with chronic obstructive pulmonary disease (COPD) have demonstrated that crocin supplementation can enhance antioxidant capacity and decrease inflammatory markers .

Antioxidant Effects

Crocin II acts as a potent antioxidant, capable of neutralizing free radicals and protecting tissues from oxidative damage. This property is beneficial in preventing or mitigating diseases related to oxidative stress, such as neurodegenerative disorders .

Potential Therapeutic Applications

Given its pharmacological profile, Crocin II may offer therapeutic benefits in treating conditions like arthritis, where inflammation plays a key role . Additionally, its antioxidant properties suggest potential applications in neuroprotection and cardiovascular health.

Extraction and Purification

The extraction and purification of Crocin II involve advanced chromatographic techniques, such as high-speed countercurrent chromatography (HSCCC) and macroporous resin column chromatography. These methods allow for high purity isolation of the compound from plant extracts .

MethodDescription
HSCCCHigh-speed countercurrent chromatography for efficient separation
Macroporous Resin Column ChromatographyUsed for initial purification steps

Research Findings

Recent studies have focused on the synthesis and characterization of Crocin II. For example, multigene stacking techniques have been employed to enhance the production of crocins in plants, highlighting the genetic basis of their biosynthesis .

Synthesis and Biosynthesis

The biosynthesis of crocins involves complex enzymatic pathways. Genetic engineering approaches aim to increase the yield and efficiency of crocin production, which could expand its availability for medical and industrial applications .

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